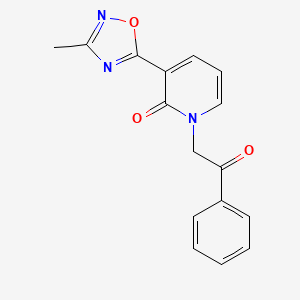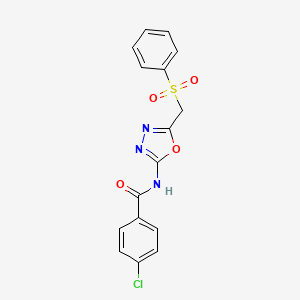
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of heterocyclic derivatives containing oxadiazole rings are prominent in the literature. For instance, El‐Sayed et al. (2008) synthesized N- and S-substituted 1,3,4-oxadiazole derivatives. They reported the formation of complex heterocyclic compounds, indicating the structural diversity and synthetic potential of oxadiazole derivatives El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008.
Polymorphism and Crystal Structures
- The study of polymorphism and crystal structures of compounds containing oxadiazole is a key research area. Shishkina et al. (2019) investigated the polymorphic structures of compounds, revealing the importance of weak intermolecular interactions in determining the crystal packing and polymorphic forms Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019.
Potential Biological Activities
- Kumar and Mashelker (2007) synthesized compounds containing the 1,2,4-oxadiazole moiety, expecting to observe better hypertensive activity, showcasing the potential biological applications of such compounds Kumar & Mashelker, 2007.
- Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities, highlighting the potential therapeutic applications of oxadiazole derivatives Redda & Gangapuram, 2007.
Coordination Polymers and Luminescence Sensing
- Ding et al. (2017) designed and synthesized coordination polymers using oxadiazol-pyridine ligands, revealing their luminescent properties and sensitivity to anion pollutants, indicating their potential in environmental monitoring Ding, Wu, Wu, Huo, Zhu, Liu, & Shi, 2017.
Propiedades
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenacylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-17-15(22-18-11)13-8-5-9-19(16(13)21)10-14(20)12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLQEUIMQGERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate](/img/structure/B2360924.png)
![7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2360925.png)
![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)


![Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2360932.png)

![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2360938.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)
![(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2360940.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)

